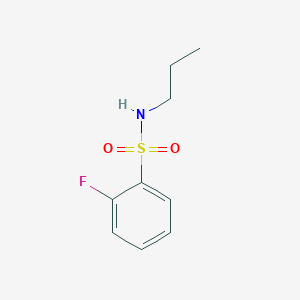

2-fluoro-N-propylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTLGYOTDDMIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Fluoro N Propylbenzene 1 Sulfonamide

Transformations at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group serves as a key site for functionalization. Its acidic proton can be readily removed by a base, generating a nucleophilic nitrogen anion that can participate in various bond-forming reactions.

N-alkylation of sulfonamides is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. ionike.com For 2-fluoro-N-propylbenzene-1-sulfonamide, this typically involves deprotonation with a suitable base to form the corresponding anion, followed by reaction with an alkylating agent. A variety of bases and alkylating agents can be employed, allowing for the synthesis of a diverse library of N-substituted derivatives. Common methods include the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy, which is considered environmentally benign as water is the only byproduct. ionike.comresearchgate.net Iron-catalyzed N-alkylation with benzylic alcohols has been shown to be effective, achieving high yields. ionike.com

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. These compounds have garnered significant attention due to their biological activities. researchgate.net The reaction can be carried out using acylating agents such as carboxylic acid anhydrides or acid chlorides. researchgate.net Another effective method involves the use of N-acylbenzotriazoles, which can acylate sulfonamides in the presence of a base like sodium hydride, often resulting in high yields. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions for Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alcohol, Catalyst (e.g., FeCl2, Iridium complex), Base (e.g., K2CO3, Cs2CO3), Toluene, 120°C | Mono-N-alkylated sulfonamide |

| N-Acylation | Carboxylic acid anhydride (B1165640) or chloride, P2O5/SiO2, CH2Cl2 or solvent-free | N-acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH, Solvent (e.g., THF) | N-acylsulfonamide |

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides under mild, dehydrative conditions. nih.govscite.ai In this reaction, an alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtudublin.ie The sulfonamide, acting as the nucleophile, then displaces the activated hydroxyl group, characteristically resulting in an inversion of stereochemistry at the alcohol's carbon center. nih.gov This method is highly valued for its broad substrate scope and stereospecificity, making it particularly useful in the synthesis of complex molecules and natural products. nih.govscite.ai Sulfonamides are excellent pronucleophiles for this transformation. nih.gov The development of sulfonamides that can be easily removed under mild conditions has further increased the utility of this reaction in complex syntheses. scite.ai

Table 2: Key Components of the Mitsunobu Reaction for N-Functionalization

| Component | Role | Examples |

|---|---|---|

| Nucleophile | The nitrogen source that attacks the activated alcohol. | This compound |

| Alcohol | The substrate to be functionalized. | Primary or secondary alcohols |

| Phosphine | Reducing agent that activates the azodicarboxylate. | Triphenylphosphine (PPh3) |

| Azodicarboxylate | Oxidizing agent that activates the alcohol. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

Reactions on the Fluorinated Benzene (B151609) Ring System

The fluorinated benzene ring of this compound is susceptible to various transformations, including substitution reactions that can modify the aromatic core. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the ortho-fluoro atom and the N-propylsulfonamide group.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. rsc.org The fluorine atom is a deactivating but ortho-, para-directing group, while the sulfonamide group is a strong deactivating and meta-directing group. The combined influence of these groups directs incoming electrophiles primarily to the positions meta to the sulfonamide group (positions 3 and 5) and ortho/para to the fluorine atom (positions 4 and 6).

Nitration is a classic EAS reaction. masterorganicchemistry.com The treatment of aromatic compounds with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. masterorganicchemistry.comlibretexts.org For this compound, nitration can lead to the formation of nitro-substituted derivatives. A known product from such a reaction is 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide, indicating that substitution occurs at the C4 position, which is para to the fluorine atom and meta to the sulfonamide group. biosynth.com

Halogenation, another key EAS reaction, involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring, typically requiring a Lewis acid catalyst. libretexts.org The regiochemical outcome is expected to be similar to that of nitration, with substitution favoring positions activated by the fluorine and directed by the sulfonamide group.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. youtube.com While aryl fluorides are typically less reactive than other aryl halides, Suzuki-Miyaura couplings of fluorinated arenes have been developed. researchgate.net Furthermore, the C-S bond in sulfonyl fluorides can be activated for desulfonative Suzuki-Miyaura cross-coupling, expanding the synthetic utility of such compounds. nih.govnih.govclaremont.edu This suggests that this compound could potentially undergo cross-coupling either at the C-F bond or via transformation of the sulfonamide into a suitable coupling partner.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org The coupling of fluoroarenes in Sonogashira reactions has been achieved, providing a route to synthesize internal alkynes from compounds like this compound. organic-chemistry.org

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester + Aryl Halide/Sulfonate | Palladium Catalyst (e.g., Pd(dppf)Cl2) + Base | Biaryl or Aryl-Alkene |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl/Vinyl-substituted Alkyne |

Nucleophilic aromatic substitution (SNA) allows for the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The sulfonamide group (-SO₂NHR) is strongly electron-withdrawing. In this compound, the sulfonamide group is positioned ortho to the fluorine atom, which should activate the C-F bond towards nucleophilic attack.

In SNAr reactions, fluorine is often the best leaving group among the halogens. libretexts.orgyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the ring to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. wikipedia.orgyoutube.com Therefore, this compound is a good candidate for SNAr reactions, where various nucleophiles (e.g., amines, alkoxides, thiols) could displace the fluorine atom to yield a range of 2-substituted N-propylbenzene-1-sulfonamides.

Modifications and Transformations of the N-Propyl Aliphatic Chain

The N-propyl chain of this compound offers a site for various chemical modifications and transformations. These reactions can be used to introduce new functional groups, alter the steric and electronic properties of the molecule, or to synthesize derivatives with potentially new applications. While specific studies on this compound are not extensively documented, the reactivity of the N-propyl group can be inferred from the known chemistry of N-alkylsulfonamides.

One of the primary transformations of the N-propyl chain is oxidation . The methylene (B1212753) group adjacent to the sulfonamide nitrogen (α-carbon) is susceptible to oxidation to form N-sulfonylimines under mild conditions. This transformation can be achieved using various oxidizing agents. For instance, methods utilizing N-hydroxyphthalimide (NHPI) as a mediator have been developed for the oxidation of sulfonamides. nih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov

Another potential modification is halogenation . The N-propyl chain can undergo halogenation, typically at the α- or β-positions, through radical-mediated processes. N-haloamides can be used as reagents for such transformations. rsc.org

N-Dealkylation , the removal of the propyl group, is another significant transformation. This can be achieved through various methods, including Brønsted acid-promoted reactions. researchgate.net Electrochemical methods have also been explored for the N-dealkylation of N,N-dialkylsulfonamides, which can be a green and controllable alternative to chemical oxidants. acs.orgmdpi.com Biological degradation pathways can also lead to the dealkylation of sulfonamides. nih.gov

The following interactive data table summarizes potential modifications of the N-propyl chain of this compound based on the reactivity of analogous compounds.

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation | N-hydroxyphthalimide (NHPI), PhI(OAc)2, DCM, room temperature | N-(2-fluorobenzenesulfonyl)propan-1-imine |

| Halogenation (α-chloro) | N-chlorosuccinimide (NCS), radical initiator (e.g., AIBN), CCl4, reflux | 2-fluoro-N-(1-chloropropyl)benzene-1-sulfonamide |

| N-Dealkylation | Strong acid (e.g., HBr/AcOH) or electrochemical oxidation | 2-fluorobenzenesulfonamide |

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of reactions involving the N-propyl chain of this compound are expected to follow pathways established for other N-alkylsulfonamides.

The oxidation of the N-propyl chain to an N-sulfonylimine mediated by N-hydroxyphthalimide (NHPI) is proposed to proceed through a radical mechanism. The reaction is initiated by the formation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI. PINO then abstracts a hydrogen atom from the α-carbon of the N-propyl group, generating a carbon-centered radical. This radical can then be further oxidized to the corresponding N-sulfonylimine. researchgate.netresearchgate.net

N-dealkylation reactions can proceed through different mechanisms depending on the conditions. Acid-catalyzed N-dealkylation likely involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack on the propyl group or elimination, depending on the specific conditions. Electrochemical N-dealkylation of N,N-dialkylsulfonamides has been shown to proceed via an initial single-electron transfer from the nitrogen atom, leading to the formation of a radical cation. Subsequent fragmentation of this radical cation results in the cleavage of the N-C bond. acs.orgmdpi.com

Biological degradation of sulfonamides, which can involve N-dealkylation, often proceeds via enzymatic pathways. Oxidoreductases produced by various microorganisms can catalyze the degradation of sulfonamides. nih.govnih.gov These enzymatic reactions can involve hydroxylation of the alkyl chain followed by subsequent cleavage.

The table below outlines the proposed mechanistic pathways for key transformations of the N-propyl chain.

| Reaction | Proposed Mechanism | Key Intermediates |

| NHPI-mediated Oxidation | Radical hydrogen abstraction | Phthalimide N-oxyl (PINO) radical, α-carbon radical |

| Electrochemical N-Dealkylation | Anodic oxidation | Sulfonamide radical cation |

| Acid-Catalyzed N-Dealkylation | Protonation followed by nucleophilic attack or elimination | Protonated sulfonamide |

| Biological Degradation | Enzymatic oxidation/hydroxylation | Hydroxylated N-propyl chain |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro N Propylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-fluoro-N-propylbenzene-1-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton and carbon skeletons, insights into its three-dimensional structure, and information about its dynamic behavior.

The primary structure of this compound can be elucidated through the analysis of its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. Each of these nuclei provides unique information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the propyl group, three distinct signals are expected: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom. The aromatic region will display a complex multiplet pattern due to the spin-spin coupling between the fluorine atom and the aromatic protons. The N-H proton of the sulfonamide group will appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The propyl group will show three distinct signals in the aliphatic region. The aromatic region will exhibit six signals, with their chemical shifts influenced by the fluorine and sulfonamide substituents. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of this signal will be a complex multiplet due to coupling with the ortho, meta, and para protons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, can provide valuable information about the electronic environment of the nitrogen atom in the sulfonamide group. The chemical shift of the ¹⁵N signal is sensitive to hybridization and substitution. For sulfonamides, the ¹⁵N chemical shifts are typically found in a specific range, and ¹H-¹⁵N HMBC experiments can be used to determine these values.

Predicted NMR Data for this compound:

Table 4.1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m |

| NH | 5.0 - 6.0 | t |

| N-CH₂ | 2.8 - 3.2 | q |

| CH₂-CH₂-CH₃ | 1.4 - 1.8 | sextet |

Table 4.2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-S | 135 - 145 |

| Aromatic CH | 115 - 135 |

| N-CH₂ | 40 - 50 |

| CH₂-CH₂-CH₃ | 20 - 30 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the propyl group (CH₃ to central CH₂ and central CH₂ to N-CH₂). It would also help in tracing the connectivity of the protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.edu This is instrumental in assigning the proton signals to their corresponding carbon atoms in both the propyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) proton-carbon correlations. sdsu.edu This technique is vital for connecting different fragments of the molecule. For instance, it would show correlations from the N-H proton to the carbons of the propyl group and the aromatic ring, and from the aromatic protons to the sulfonamide-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.org This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the propyl group and the aromatic ring, which would help in defining the orientation of the N-propyl group relative to the phenyl ring.

The sulfonamide linkage and the N-propyl group can exhibit restricted rotation, leading to the existence of different conformers in solution. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. umich.eduresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. From the coalescence temperature of these signals, the energy barrier for the rotational process can be calculated. This information is crucial for understanding the flexibility of the molecule and its potential interactions with biological targets or other molecules.

Single Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Assembly

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.govnsf.gov

The crystal structure would reveal the conformation of the molecule in the solid state, including the orientation of the 2-fluorophenyl and N-propyl groups relative to the sulfonamide core. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and oxygen atoms, as well as possible π-π stacking interactions between the aromatic rings. researchgate.net This information is fundamental for understanding the supramolecular assembly and the physical properties of the material.

Table 4.3: Expected Crystallographic Parameters for a Substituted Benzenesulfonamide

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| S-O bond lengths | ~1.43 Å |

| S-N bond length | ~1.62 Å |

| S-C bond length | ~1.76 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively), and the C-F stretching vibration (around 1250 cm⁻¹). The position and shape of the N-H and S=O bands can be sensitive to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-S stretching and S-O bending vibrations are often more prominent in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 4.4: Characteristic Vibrational Frequencies

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N-H stretch | ~3300 | ~3300 |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H stretch | ~2960-2850 | ~2960-2850 |

| S=O asymmetric stretch | ~1350 | Weak |

| S=O symmetric stretch | ~1160 | ~1160 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₉H₁₂FNO₂S.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is obtained, which can be used for structural confirmation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond, the S-C(aryl) bond, and the loss of the propyl group. The analysis of these fragments provides further evidence for the proposed structure.

Table 4.5: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| [M+H]⁺ | C₉H₁₃FNO₂S⁺ |

| [M+H - C₃H₇]⁺ | C₆H₆FO₂S⁺ (loss of propyl radical) |

| [M+H - SO₂]⁺ | C₉H₁₃FN⁺ (loss of sulfur dioxide) |

| [C₆H₄FSO₂]⁺ | 2-fluorobenzenesulfonyl cation |

Chiroptical Spectroscopy for Enantiomeric Derivatives (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For this compound, chirality would arise if a stereocenter were introduced into the molecule, for instance, by modification of the N-propyl group (e.g., substitution to create a chiral carbon) or by the synthesis of atropisomers where rotation around the Ar-S or S-N bond is restricted. In such hypothetical cases of enantiomeric derivatives, chiroptical spectroscopy would be an indispensable tool for their analysis.

The primary methods of chiroptical spectroscopy include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For enantiomeric derivatives of this compound, the aromatic chromophore would be the primary focus of ECD analysis. The electronic transitions of the 2-fluorophenyl group, perturbed by the chiral center, would give rise to characteristic ECD spectra. Enantiomers would produce mirror-image ECD spectra, allowing for their differentiation and the determination of absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to ECD through the Kronig-Kramers relations. ORD is particularly useful for determining the absolute configuration of chiral molecules and for studying conformational changes.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides detailed information about the stereochemistry of a molecule in solution. For a chiral derivative of this compound, VCD could probe the conformations of the N-propyl chain and the stereochemical arrangement around the sulfonamide linkage.

The application of these techniques would be crucial for the development of enantiomerically pure forms of derivatives of this compound for applications where stereochemistry is critical, such as in pharmacology or as chiral catalysts. The synthesis of chiral sulfonamides is an active area of research, and chiroptical methods are central to the characterization of these molecules. nih.gov

Computational and Theoretical Investigations of 2 Fluoro N Propylbenzene 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular geometry. nih.govnii.ac.jp For 2-fluoro-N-propylbenzene-1-sulfonamide, these calculations typically begin with geometry optimization to find the molecule's most stable three-dimensional structure.

Commonly, the DFT method with a functional such as B3LYP is paired with a basis set like 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry. indexcopernicus.comresearchgate.net From the optimized structure, various electronic properties can be determined, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). indexcopernicus.com

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(aryl)-S, S-N, and N-C(propyl) bonds. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface that governs their interconversion. nih.gov

By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. nih.gov For this molecule, key conformations would include variations in the orientation of the N-propyl group relative to the sulfonamide moiety and the orientation of the sulfonamide group relative to the fluorinated benzene (B151609) ring. rsc.org The relative energies of these conformers determine their population at a given temperature.

| Conformer | Description (Key Dihedral Angle) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 1 (Global Minimum) | trans orientation of N-H relative to S-C(aryl) | 0.00 | 3.45 |

| 2 | gauche orientation of N-H relative to S-C(aryl) | 1.25 | 4.12 |

| 3 | cis orientation of N-H relative to S-C(aryl) | 3.50 | 2.89 |

Once the molecular geometry is optimized, quantum chemical methods can accurately predict spectroscopic data. These theoretical predictions are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). nih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted. The calculations can help assign specific peaks to individual atoms in the molecule, such as distinguishing between the ortho, meta, and para protons on the benzene ring or the different methylene (B1212753) groups in the propyl chain. docbrown.info

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. researchgate.net Theoretical frequency calculations can predict the wavenumbers and intensities of these vibrations. rsc.org For this sulfonamide, characteristic vibrational modes include the asymmetric and symmetric stretching of the SO₂ group, the N-H stretch, C-F stretching, and various aromatic C-H and C=C vibrations. rsc.orgrose-hulman.edu Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net

| Parameter | Predicted Value (Calculated) | Typical Experimental Range | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.2-7.9 | 7.0-8.0 | Aromatic Protons |

| ¹H NMR (δ, ppm) | ~5.0 | Variable (5-8) | -SO₂NH- Proton |

| ¹H NMR (δ, ppm) | 0.9, 1.5, 2.9 | 0.9-1.0 (t), 1.5-1.7 (m), 2.8-3.0 (t) | -CH₃, -CH₂-, -NCH₂- Protons |

| IR Frequency (cm⁻¹) | ~1340 | 1310-1350 | SO₂ Asymmetric Stretch |

| IR Frequency (cm⁻¹) | ~1160 | 1140-1160 | SO₂ Symmetric Stretch |

| IR Frequency (cm⁻¹) | ~3250 | 3200-3400 | N-H Stretch |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are crucial for mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (ΔG‡), which is the barrier that must be overcome for the reaction to proceed. nih.gov

For this compound, one could investigate mechanisms such as its synthesis via the reaction of 2-fluorobenzene-1-sulfonyl chloride with propylamine. Calculations would identify the transition state for the nucleophilic attack of the amine on the sulfur atom. Another potential area of study is the reactivity of the C-F bond, such as its susceptibility to nucleophilic aromatic substitution (SₙAr). nih.gov The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate, and how the electron-withdrawing sulfonamide group influences the activation barrier. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. peerj.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule and its environment. nih.gov

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute. nih.gov This provides insights into solvation shells and the specific interactions, such as hydrogen bonding between water and the sulfonamide's oxygen and nitrogen atoms. Such simulations can also be used to explore conformational dynamics in solution, showing how the molecule flexes and transitions between different shapes over time, which can differ significantly from the gas-phase predictions due to solvent interactions. nih.gov

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure, stability, and function of molecules. nih.gov For this compound, several such interactions are significant.

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (O=S=O). Intramolecularly, a hydrogen bond could form between the N-H proton and the ortho-fluorine atom or one of the sulfonyl oxygens, leading to the formation of a stable five- or six-membered ring. nih.gov Intermolecularly, these groups are key to forming dimers or extended networks in the solid state, most commonly via N-H···O=S interactions. nih.gov

Halogen Bonding: A halogen bond is an interaction where a covalently bonded halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.govrsc.org While fluorine is the least polarizable halogen and a weak halogen bond donor, the C-F bond can still participate in these interactions, especially with strong electron donors. nih.gov

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, identifying bond critical points and characterizing their strength and nature (e.g., hydrogen bond, van der Waals interaction). nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.net These models are widely used in drug design and materials science to predict the properties of new compounds without the need for synthesis and testing. mdpi.com

To build a QSPR model for a series of related sulfonamides including this compound, one would first calculate a large number of molecular descriptors for each molecule. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.netresearchgate.net Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is developed that links a set of descriptors to a specific property, such as solubility, melting point, or a measure of biological activity. researchgate.net This allows for the prediction of that property for other, un-synthesized molecules in the same chemical class.

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A graph-based descriptor related to molecular branching. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

Mechanistic Chemical Biology and Molecular Interaction Studies of 2 Fluoro N Propylbenzene 1 Sulfonamide Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Profiling

The inhibitory potential of 2-fluoro-N-propylbenzene-1-sulfonamide and related sulfonamides has been evaluated against several key enzymes. The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with various enzyme classes.

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes. nih.gov Fluorinated benzenesulfonamides, in particular, have shown potent inhibitory activity against multiple CA isoforms. nih.govnih.gov The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site. Studies on related compounds, such as 3-fluorosulfanilamide, have demonstrated efficient inhibition of fungal β-carbonic anhydrases with inhibition constants (KIs) in the nanomolar range. nih.govresearchgate.net For instance, against CAS1 from Sordaria macrospora, 3-fluorosulfanilamide showed a KI of 79.6 nM. nih.govresearchgate.net The presence of fluorine can alter the acidity of the sulfonamide group, potentially enhancing binding affinity. nih.gov While specific data for this compound is not detailed, the inhibitory profile is expected to be significant against various CA isoforms, particularly tumor-associated ones like CA IX and XII, which are often strongly inhibited by fluorinated sulfonamides. nih.gov

Glyoxalase I (Glo-I): The glyoxalase system, particularly Glyoxalase I, is a target for anticancer drug development due to its overexpression in tumor cells where it detoxifies cytotoxic metabolites like methylglyoxal. nih.govresearchgate.net Research on 1,4-benzenesulfonamide derivatives has established the importance of the sulfonamide moiety for inhibitory activity against human Glo-I. nih.gov Structure-activity relationship (SAR) studies reveal that removing the sulfonamide group leads to a significant decrease in inhibitory potency. nih.gov While direct inhibition data for this compound is not available, its structural similarity to known sulfonamide-based Glo-I inhibitors suggests it is a candidate for profiling against this enzyme.

Dihydropteroate Synthase (DHPS): Sulfonamides are well-known antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. wikipedia.orgnih.gov They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov By blocking DHPS, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial nucleic acid synthesis, leading to a bacteriostatic effect. wikipedia.org This mechanism provides selective toxicity against bacterial cells, as mammalian cells obtain folate from their diet. wikipedia.org The this compound scaffold fits the profile of a DHPS inhibitor.

Table 1: Representative In Vitro Enzyme Inhibition Data for Related Fluorinated Sulfonamides Note: Data for the specific compound this compound is not publicly available; this table presents data for structurally related compounds to illustrate the expected activity of the chemical class.

| Enzyme Target | Inhibitor | Inhibition Constant (KI) / IC50 | Comments |

|---|---|---|---|

| Carbonic Anhydrase (fungal β-CA, CAS1) | 3-Fluorosulfanilamide | 79.6 nM (KI) | Demonstrates potent inhibition by a fluorinated analog. nih.govresearchgate.net |

| Carbonic Anhydrase (human, hCA IX) | Tetrafluorobenzenesulfonamides | Low nM to sub-nM range (KI) | Fluorination significantly enhances potency against tumor-associated isoforms. nih.gov |

| Glyoxalase I (human, hGlx-I) | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 µM (IC50) | Highlights the activity of benzenesulfonamide derivatives. nih.gov |

| Dihydropteroate Synthase (bacterial) | General Sulfonamides | Competitive Inhibition | Classic mechanism of action for this class of compounds, mimicking p-aminobenzoic acid. nih.gov |

Molecular Recognition and Binding Affinity Studies with Biological Targets

The characterization of molecular interactions between a ligand like this compound and its biological targets is essential for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) provide real-time, label-free analysis of binding events. mdpi.comhelsinki.fi

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the precise determination of binding kinetics (association and dissociation rate constants) and affinity (the equilibrium dissociation constant, K_D). mdpi.com While specific SPR studies for this compound are not documented in the available literature, this technology is ideally suited to quantify its binding to targets like carbonic anhydrase or dihydropteroate synthase. nih.gov Such studies would involve immobilizing the target protein on a sensor chip and flowing the compound over the surface at various concentrations to monitor the interaction. This approach provides invaluable data on the strength and stability of the compound-target complex.

Structural Biology of Compound-Target Complexes

Structural biology techniques, primarily X-ray crystallography, provide atomic-level insights into how inhibitors bind to their target enzymes. High-resolution crystal structures of sulfonamides complexed with both carbonic anhydrase and dihydropteroate synthase have been pivotal in understanding their inhibitory mechanisms. nih.govnih.govcnr.it

In carbonic anhydrase II (hCA II), crystallographic studies show that sulfonamide inhibitors bind in the active site, with the sulfonamide group directly coordinating to the catalytic zinc ion. nih.gov The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule, while the aromatic ring engages in van der Waals and hydrophobic interactions with residues lining the active site cavity.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

SAR studies on sulfonamide derivatives provide a framework for understanding how structural modifications influence biological activity. openaccesspub.org For compounds like this compound, the key structural features are the sulfonamide core, the substituents on the benzene (B151609) ring, and the substituent on the sulfonamide nitrogen.

The Sulfonamide Group : This is the primary pharmacophore responsible for inhibiting enzymes like carbonic anhydrase (by binding to zinc) and DHPS (by mimicking the carboxylate of pABA). nih.govnih.gov

Phenyl Ring Substitution : The introduction of a fluorine atom at the ortho-position (C2) has significant electronic and steric consequences. Its high electronegativity can increase the acidity of the sulfonamide N-H, potentially leading to stronger binding with the zinc ion in carbonic anhydrases. Furthermore, the fluorine can participate in specific interactions within the enzyme's active site. nih.gov

N-Propyl Group : The N-substituent on the sulfonamide can explore different regions of the enzyme's binding pocket. The size, length, and hydrophobicity of this alkyl group can be tuned to optimize van der Waals and hydrophobic interactions, thereby enhancing potency and selectivity for specific enzyme isoforms. nih.govresearchgate.net

SAR studies on related sulfonamides show that small changes in these positions can lead to dramatic differences in inhibitory activity, highlighting the potential for fine-tuning molecular interactions through chemical synthesis. nih.gov

Elucidation of Molecular Mechanisms of Action at the Protein/Enzyme Level

The molecular mechanism of action for this compound is dictated by its interaction with specific enzymes.

Inhibition of Dihydropteroate Synthase (DHPS) : The compound acts as a competitive antagonist of p-aminobenzoic acid (pABA). wikipedia.orgnih.gov Within the bacterial DHPS active site, it competes with pABA for binding, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.govnih.gov The lack of folic acid halts the production of essential nucleic acids, inhibiting bacterial growth and division. wikipedia.org

Inhibition of Carbonic Anhydrase (CA) : The mechanism involves the binding of the ionized sulfonamide group (-SO₂NH⁻) to the positively charged Zn(II) ion at the core of the CA active site. nih.govmdpi.com This interaction anchors the inhibitor and blocks the binding site for the enzyme's natural substrate, carbon dioxide. This prevents the hydration of CO₂, the enzyme's primary catalytic function.

Exploration of Specific Interactions Mediated by the Fluorine Atom in Biological Systems

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance drug properties. nih.govbenthamscience.com The single fluorine atom in this compound plays a multifaceted role in its biological interactions.

Metabolic Stability : The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.net Placing a fluorine atom on the aromatic ring can block sites of potential metabolism, thereby increasing the compound's biological half-life.

Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence on the benzene ring acts as a strong electron-withdrawing group. This influences the pKa of the sulfonamide moiety, making the proton more acidic and facilitating the deprotonation required for binding to the zinc cofactor in carbonic anhydrases. researchgate.net

Specific Bonding Interactions : A fluorine atom can act as a hydrogen bond acceptor. researchgate.net In the context of an enzyme's active site, the ortho-fluorine of this compound could form a favorable hydrogen bond with a donor group from an amino acid residue (e.g., the backbone N-H of Gln 92 in hCA II), contributing to higher binding affinity. researchgate.net It can also engage in electrostatic and dipole-dipole interactions that further stabilize the inhibitor-enzyme complex. benthamscience.com

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Advanced Applications

Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of detailed research on the advanced, non-clinical applications of this compound. While the compound is commercially available and its basic properties are known, its specific roles in complex chemical synthesis, biological investigations, materials science, coordination chemistry, and analytical chemistry are not extensively documented in published studies.

This article aims to address the specified areas of interest based on the available information, while also highlighting the current gaps in the scientific record regarding this particular fluorinated sulfonamide.

Advanced Applications of 2 Fluoro N Propylbenzene 1 Sulfonamide in Chemical Research Excluding Clinical Applications

Detailed research findings on the advanced applications of 2-fluoro-N-propylbenzene-1-sulfonamide are sparse. The following sections reflect the limited specific information available for this compound, supplemented by general principles and findings for structurally related fluorinated sulfonamides where relevant.

There is a lack of specific examples in peer-reviewed literature demonstrating the utility of this compound as a versatile building block in complex chemical synthesis. In principle, the molecule possesses several reactive sites that could be exploited for synthetic transformations. The sulfonamide nitrogen, for instance, could undergo various substitution reactions. The aromatic ring, activated by the fluorine and sulfonyl groups, could be subject to nucleophilic aromatic substitution or other modifications.

However, without concrete examples from research, its practical application as a key intermediate in the synthesis of complex molecules remains undemonstrated in the public domain. General synthetic methods for sulfonamide derivatives often involve the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inresearchgate.net

No specific studies have been identified that describe the development or use of this compound as a chemical probe or tool for mechanistic biological investigations. The design of chemical probes often requires a molecule to have high affinity and selectivity for a specific biological target. While fluorinated benzenesulfonamides, in general, are known to interact with certain enzymes, such as carbonic anhydrases, there is no specific data available for this compound in this context. harvard.edunih.govnih.gov The development of such a probe would necessitate extensive biological screening and optimization, which has not been reported for this compound.

The application of this compound in materials science, including polymer chemistry and supramolecular assembly, is not documented in the available literature. Fluorinated compounds, in general, can impart unique properties to materials, such as hydrophobicity and thermal stability. researchgate.netnih.govresearchgate.net Sulfonamide moieties can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. However, there are no specific reports of polymers or supramolecular structures being created using this compound as a monomer or building block.

While the sulfonamide group can act as a ligand for metal ions, there is no published research detailing the use of this compound in coordination chemistry or as a ligand for catalytic systems. The design of ligands for catalysis is a highly specific field, and the suitability of this particular compound would depend on its electronic and steric properties in a coordination complex. Studies on other fluorinated benzenesulfonamides have explored their coordination with metals like zinc. harvard.edumdpi.com

There is no evidence to suggest that this compound is used as a derivatization agent for chromatography. Derivatization agents are typically used to enhance the detectability or separation of analytes. While various reagents are used for the derivatization of sulfonamides themselves, this specific compound is not listed as such an agent. libretexts.orggreyhoundchrom.comresearchgate.netnih.govnih.gov

The compound is commercially available, which suggests its potential use as a reference standard in analytical methods. usda.govlgcstandards.com However, specific applications or standardized methods employing it in this capacity are not detailed in the reviewed literature.

Future Perspectives and Unexplored Research Avenues for 2 Fluoro N Propylbenzene 1 Sulfonamide

Development of Sustainable and Economical Synthetic Pathways

The synthesis of fluorinated sulfonamides often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A key area for future research is the development of more sustainable and economical synthetic routes to 2-fluoro-N-propylbenzene-1-sulfonamide. Current synthetic strategies for similar compounds often begin with the corresponding sulfonyl chloride. Innovations in this area could focus on several promising approaches.

One potential direction is the use of catalytic methods that avoid stoichiometric reagents. For instance, the direct C-H functionalization of fluoroaromatics to introduce the sulfonamide group would be a significant step forward in terms of atom economy. Research into novel catalysts, such as transition metal complexes, could enable the direct coupling of 2-fluorobenzenesulfonyl sources with n-propylamine.

Another avenue for sustainable synthesis involves the use of greener solvents and reaction conditions. researchgate.net The development of synthetic protocols in water or bio-based solvents, or under solvent-free conditions, would reduce the environmental impact of the synthesis. researchgate.net Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and efficiency.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Sulfonamidation | High atom economy, reduced waste | Development of efficient and selective catalysts |

| Green Solvents/Solvent-Free Synthesis | Reduced environmental impact, lower cost | Identification of suitable green solvent systems |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a flow reactor |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing fluorine atom and the sulfonamide group on the benzene (B151609) ring is expected to influence its reactivity in various transformations. Future research should aim to elucidate these properties.

A key area of investigation would be the reactivity of the C-F bond. While generally strong, the C-F bond in fluoroaromatic compounds can be activated under specific conditions, allowing for its conversion into other functional groups. researchgate.net Investigating the nucleophilic aromatic substitution of the fluorine atom could lead to the synthesis of a diverse range of derivatives with tailored properties. Additionally, exploring the metal-catalyzed cross-coupling reactions at the C-F bond would open up new avenues for creating complex molecular architectures.

The sulfonamide moiety also presents opportunities for novel transformations. The N-H bond of the sulfonamide can be functionalized to introduce various substituents, leading to a library of N-substituted derivatives. Furthermore, the potential for the sulfonamide group to act as a directing group in electrophilic aromatic substitution reactions on the benzene ring warrants investigation. This could provide regioselective access to polysubstituted fluorinated benzene derivatives. Recent studies on the transformation of polyfluoroalkyl substances could provide insights into potential degradation and transformation pathways under various environmental conditions. nih.gov

Computational Design of Advanced Derivatives with Tuned Chemical Properties

Computational chemistry offers powerful tools for the rational design of molecules with specific properties. In the context of this compound, computational methods can be employed to design advanced derivatives with tuned chemical and physical characteristics.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties of the molecule, such as its molecular orbital energies, electrostatic potential, and charge distribution. nih.govnih.gov This information can be invaluable in understanding its reactivity and in designing derivatives with enhanced or suppressed reactivity at specific sites. For example, DFT could be used to screen for substituents that would modulate the strength of the C-F bond or the acidity of the N-H proton.

Molecular docking studies can be employed to predict the binding affinity of this compound and its derivatives to biological targets. tu-dortmund.demdpi.com This is particularly relevant if the compound is being explored for pharmaceutical or agrochemical applications. By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. tu-dortmund.demdpi.com

| Computational Method | Predicted Properties | Application in Derivative Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Tuning reactivity, stability, and electronic properties |

| Molecular Docking | Binding affinity to biological targets | Designing potential drug candidates or agrochemicals |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding stability | Understanding the dynamic behavior of the molecule and its complexes |

Integration of this compound into Emerging Chemical Technologies

The unique properties of fluorinated compounds make them attractive for a variety of emerging technologies. Future research should explore the potential of this compound and its derivatives in these areas.

One promising application is in the development of new materials. The incorporation of fluorinated sulfonamide moieties into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. researchgate.net For example, such polymers could find use as high-performance coatings, membranes, or electrolytes in batteries and fuel cells.

Another area of interest is the use of fluorinated compounds in organic electronics. The electronic properties of the fluorinated aromatic ring could be harnessed in the design of new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. The ability to tune these properties through chemical modification of the sulfonamide group would be a significant advantage. The semiconductor industry has seen a trend towards using perfluoroalkane sulfonamido derivatives, suggesting a potential role for related compounds. researchgate.netnih.gov

Identification and Addressing of Current Research Gaps in Fluorinated Sulfonamide Chemistry

While the field of fluorinated sulfonamides has seen significant progress, several research gaps remain. Addressing these gaps will be crucial for unlocking the full potential of compounds like this compound.

A major gap is the limited understanding of the structure-property relationships in this class of compounds. Systematic studies that correlate the position and number of fluorine atoms with the physicochemical and biological properties of the molecules are needed. This would provide a more rational basis for the design of new fluorinated sulfonamides with desired characteristics.

Furthermore, there is a need for more efficient and general methods for the synthesis of complex fluorinated sulfonamides. nih.gov The development of new fluorinating reagents and catalytic methods for the late-stage fluorination of sulfonamides would be highly valuable. google.com This would allow for the rapid generation of diverse libraries of compounds for screening in various applications.

Finally, the environmental fate and toxicological profiles of many fluorinated sulfonamides are not well understood. As new compounds are developed, it will be essential to conduct thorough environmental and safety assessments to ensure their responsible use. nih.gov

Q & A

Q. 1.1. What synthetic routes are optimal for preparing 2-fluoro-N-propylbenzene-1-sulfonamide with high purity?

The synthesis typically involves sulfonylation of 2-fluorobenzenesulfonyl chloride with n-propylamine. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the amine to ensure complete reaction . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity can be validated by HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (comparison to literature values, e.g., 178–183°C for analogous sulfonamides) .

Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?

Combine spectroscopic techniques:

- NMR : <sup>1</sup>H NMR should show characteristic sulfonamide proton (δ 5.5–6.5 ppm, broad) and propyl chain signals (δ 0.9–1.7 ppm). <sup>19</sup>F NMR confirms fluorine position (δ −110 to −120 ppm for aromatic F) .

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

- X-ray crystallography (if crystalline): Resolves bond lengths/angles, confirming regiochemistry .

Q. 1.3. What analytical methods are suitable for assessing purity and detecting byproducts?

- HPLC-UV/HRMS : Detects impurities at trace levels (e.g., unreacted sulfonyl chloride or hydrolyzed sulfonic acid derivatives) .

- TLC (silica gel, ethyl acetate): Visualizes major byproducts; Rf ~0.5 for the target compound.

- Elemental analysis : Validates C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. 2.1. How do electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine at the ortho position activates the sulfonamide group toward nucleophilic attack. Computational studies (DFT, e.g., B3LYP/6-31G*) can map charge distribution, showing enhanced electrophilicity at sulfur. Experimentally, reactivity can be probed via hydrolysis kinetics (pH-dependent LC-MS monitoring) . Contrast with non-fluorinated analogs (e.g., N-propylbenzenesulfonamide) to isolate fluorine’s electronic contribution .

Q. 2.2. What strategies resolve contradictions in reported biological activity data for fluorinated sulfonamides?

Discrepancies may arise from:

- Impurity profiles : Use LC-HRMS to identify trace byproducts (e.g., oxidized propyl chains or dehalogenated species) that modulate activity .

- Assay conditions : Standardize cell-based assays (e.g., fixed serum concentration to minimize protein binding variability) .

- Structure-activity relationships (SAR) : Compare 2-fluoro derivatives with para- or meta-fluoro isomers to assess positional effects on target binding .

Q. 2.3. How can computational modeling predict the environmental persistence of this compound?

- QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log P ~2.5–3.0) .

- Hydrolysis pathways : Simulate pH-dependent degradation using Gaussian-based transition state modeling. Validate with experimental half-life studies (aqueous buffers, GC-MS analysis) .

Methodological Considerations

Q. 3.1. Designing experiments to study sulfonamide-protein interactions

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) to measure binding kinetics (kon/koff). Compare with non-fluorinated analogs to quantify fluorine’s role .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes, revealing hydrophobic (propyl chain) vs. electrostatic (sulfonamide) binding contributions .

Q. 3.2. Addressing thermal stability discrepancies in DSC data

- Controlled heating rates (e.g., 10°C/min vs. 2°C/min) to identify metastable polymorphs.

- Pair with PXRD : Correlate thermal events (endotherms) with crystallographic phase changes .

Data Contradiction Analysis

Q. 4.1. Conflicting solubility profiles in polar vs. nonpolar solvents

- Hypothesis : Fluorine’s ortho position creates steric hindrance, reducing solubility in polar solvents.

- Testing : Measure solubility in DMSO, acetonitrile, and hexane. Compare with molecular dynamics simulations (e.g., COSMO-RS) to model solvent interactions .

Q. 4.2. Variable inhibition potency in enzyme assays

- Potential cause : Residual DMSO (common solvent) at >0.1% (v/v) inhibits enzymes.

- Solution : Use lower stock concentrations (<10 mM) and validate with solvent-only controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.